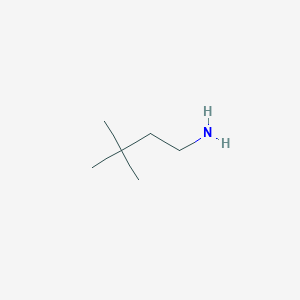

2-Amino-3,3-dimethylbutane

Description

The exact mass of the compound 1,2,2-Trimethylpropylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5(7)6(2,3)4/h5H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSUORGKJZADET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871043 | |

| Record name | 2-Butanamine, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3850-30-4 | |

| Record name | 2-Amino-3,3-dimethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3850-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanamine, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanamine, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,2-trimethylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-3,3-dimethylbutane, a valuable building block in organic synthesis and drug discovery. This document details a robust synthetic protocol, thorough characterization data, and visual representations of the key processes to support researchers in their scientific endeavors.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Leuckart reaction , a type of reductive amination. This one-pot reaction utilizes pinacolone as the starting material and ammonium formate as both the ammonia source and the reducing agent. The reaction proceeds at elevated temperatures.[1][2][3][4]

The overall reaction is as follows:

Pinacolone + Ammonium Formate → this compound

Synthesis Pathway

The synthesis of this compound from pinacolone via the Leuckart reaction can be visualized as a two-step process. First is the formation of an imine intermediate from pinacolone and ammonia (generated from the decomposition of ammonium formate). This is followed by the reduction of the imine to the final amine product by formic acid (also from ammonium formate decomposition).

Experimental Protocol

This protocol is a generalized procedure for the Leuckart reaction adapted for the synthesis of this compound from pinacolone.

Materials:

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Ammonium formate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 20%)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pinacolone and a molar excess of ammonium formate (typically 2-3 equivalents).

-

Reaction: Heat the mixture to a temperature of 160-185°C. The reaction is typically refluxed for several hours (e.g., 4-6 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling, the intermediate formamide is hydrolyzed by adding concentrated hydrochloric acid and refluxing the mixture for several hours.

-

Workup:

-

Cool the reaction mixture and make it basic by the slow addition of a sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₅N |

| Molecular Weight | 101.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 118-120 °C |

| CAS Number | 3850-30-4 |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.8 | Quartet (q) | 1H | CH-NH₂ |

| ~1.2 | Broad singlet | 2H | NH₂ |

| ~1.0 | Doublet (d) | 3H | CH₃-CH |

| ~0.9 | Singlet (s) | 9H | C(CH₃)₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~55-60 | CH-NH₂ |

| ~35-40 | C (CH₃)₃ |

| ~25-30 | C(C H₃)₃ |

| ~15-20 | C H₃-CH |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-3500 | N-H | Stretch (primary amine) |

| 2850-2960 | C-H | Stretch (alkane) |

| 1590-1650 | N-H | Bend (primary amine) |

| 1365, 1395 | C-H | Bend (tert-butyl) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Proposed Fragment |

| 101 | [M]⁺ (Molecular Ion) |

| 86 | [M - CH₃]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 44 | [CH(CH₃)=NH₂]⁺ |

References

physical and chemical properties of 2-Amino-3,3-dimethylbutane

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-3,3-dimethylbutane, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound, also known as 1,2,2-trimethylpropylamine, is a primary amine with the chemical formula C6H15N.[1][2] It presents as a clear, colorless to very slightly yellow liquid and is noted to be air-sensitive, necessitating storage under a nitrogen atmosphere at ambient temperatures.[1][3] This compound is fully miscible in water.[3]

Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 101.19 g/mol | [1] |

| Boiling Point | 102-103 °C | [3][4] |

| Melting Point | -20 °C | [3] |

| Density | 0.755 g/mL | [3] |

| Refractive Index | 1.413-1.415 | [3] |

| Flash Point | 1 °C | [3] |

| pKa | 10.86 ± 0.13 (Predicted) | [1][3] |

| Water Solubility | Fully miscible | [1][3] |

Chemical Reactivity and Applications

As a primary amine, this compound exhibits characteristic basicity and nucleophilicity. Its primary application lies in the field of organic synthesis, where it serves as a versatile building block for the creation of more complex molecules.[1] It is particularly utilized as an intermediate in the synthesis of pharmaceuticals.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes:

-

¹H NMR: Spectra are available for this compound.[5]

-

¹³C NMR: Spectra have been recorded in CDCl3.[1]

-

IR: Infrared spectra have been obtained from a liquid film.[1]

-

Mass Spectrometry: Electron ionization mass spectra are available.[1]

-

Raman Spectroscopy: Raman spectra have been recorded.[1]

Experimental Workflows

A general workflow for the characterization of this compound is outlined below. This workflow is fundamental for verifying the identity and purity of the compound before its use in further research or development.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1][6] It is harmful if swallowed and causes severe skin burns and eye damage.[1][6] Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be used when handling this chemical.[7] It should be stored in a well-ventilated area away from heat, sparks, and open flames.[6]

GHS Hazard Statements

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not provided in the readily available literature, general methodologies for the synthesis of primary amines and their characterization are widely established in organic chemistry.

General Synthesis Approach (Illustrative): A common route for the synthesis of such amines could involve the reductive amination of a corresponding ketone (e.g., 3,3-dimethyl-2-butanone). This would typically involve reacting the ketone with ammonia or an ammonia source in the presence of a reducing agent like sodium borohydride or through catalytic hydrogenation.

General Analytical Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified amine in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data to identify characteristic chemical shifts and coupling constants corresponding to the structure of this compound.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject a small volume of the solution into the GC-MS instrument.

-

The sample is vaporized and separated on a GC column.

-

The separated components are then ionized and fragmented in the mass spectrometer.

-

The resulting mass spectrum is analyzed to confirm the molecular weight and fragmentation pattern of the target compound.

-

-

Infrared (IR) Spectroscopy:

-

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum.

-

Analyze the spectrum for characteristic absorption bands, such as N-H stretches of the primary amine group and C-H stretches of the alkyl groups.

-

The logical relationship for the safe handling and use of this compound is depicted in the following diagram.

References

- 1. Page loading... [wap.guidechem.com]

- 2. rdchemicals.com [rdchemicals.com]

- 3. This compound CAS#: 3850-30-4 [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(3850-30-4) 1H NMR spectrum [chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Spectroscopic Profile of 2-Amino-3,3-dimethylbutane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3,3-dimethylbutane, tailored for researchers, scientists, and professionals in drug development. The document presents available quantitative data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: Experimentally determined high-resolution data with precise coupling constants were not publicly available. The following are predicted values based on standard chemical shift tables and analysis of similar structures.

¹H NMR (Proton NMR) - Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 2.8 - 3.2 | Multiplet | 1H | CH-NH₂ |

| ~ 1.2 - 1.5 | Broad Singlet | 2H | NH₂ |

| ~ 1.0 - 1.2 | Doublet | 3H | CH-CH₃ |

| ~ 0.9 | Singlet | 9H | C(CH₃)₃ |

¹³C NMR (Carbon NMR) - Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 55 - 60 | CH | C H-NH₂ |

| ~ 33 - 38 | Quaternary C | C (CH₃)₃ |

| ~ 26 - 30 | CH₃ | C(C H₃)₃ |

| ~ 15 - 20 | CH₃ | CH-C H₃ |

Table 2: Infrared (IR) Spectroscopy Data

Note: The data presented are characteristic absorption ranges for the functional groups present in this compound.[1]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3380 - 3250 | Medium, Doublet | N-H Stretch (Primary Amine) |

| 2960 - 2870 | Strong | C-H Stretch (Alkyl) |

| 1650 - 1580 | Medium | N-H Bend (Scissoring) |

| 1470 - 1450 | Medium | C-H Bend (CH₃) |

| 1390 - 1365 | Medium, Doublet | C-H Bend (tert-Butyl) |

| 1250 - 1020 | Medium to Strong | C-N Stretch |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by a molecular ion and several key fragments resulting from the cleavage of C-C bonds.[2]

| m/z | Relative Intensity | Proposed Fragment |

| 101 | Low | [M]⁺ (Molecular Ion) |

| 86 | Moderate | [M - CH₃]⁺ |

| 57 | High | [C(CH₃)₃]⁺ (tert-Butyl cation) |

| 44 | High | [CH(CH₃)=NH₂]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data using an appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, and a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed as a thin film. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For volatile amines, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[1]

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is typically used for this type of compound.

-

Data Acquisition:

-

The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-Amino-3,3-dimethylbutane (CAS 3850-30-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,3-dimethylbutane, also known as 1,2,2-trimethylpropylamine, is a chiral primary amine that serves as a valuable building block in organic synthesis. Its utility is derived from its bifunctional nature, featuring a nucleophilic amino group and a sterically hindered tert-butyl group. This unique combination makes it a significant precursor for the synthesis of a diverse range of organic compounds, including those with potential applications in the pharmaceutical and chemical industries.[1] This technical guide provides a comprehensive overview of the properties, synthesis, and commercial availability of this compound.

A point of clarification: Initial searches for CAS 3850-30-4 may inadvertently also yield results for 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethyl-1-propanamine (Chlorpromazine). This guide is focused exclusively on this compound (CAS 3850-30-4).

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General Properties

| Property | Value |

| CAS Number | 3850-30-4 |

| Molecular Formula | C₆H₁₅N |

| Molecular Weight | 101.19 g/mol |

| IUPAC Name | 3,3-dimethylbutan-2-amine |

| Synonyms | (±)-3,3-Dimethyl-2-butylamine, 1,2,2-Trimethylpropylamine |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid | [2] |

| Density | 0.755 g/mL | [3] |

| Boiling Point | 102-103 °C | [2] |

| Melting Point | -20 °C | [2] |

| Flash Point | 1 °C | [2] |

| Refractive Index | 1.413-1.415 | [2] |

| Vapor Pressure | 38.4 ± 0.2 mmHg at 25°C (Predicted) | [2] |

| Solubility | Fully miscible in water | [2] |

Table 3: Spectroscopic Data

| Technique | Description |

| ¹H NMR | Spectrum available (90 MHz in CDCl₃) |

| ¹³C NMR | Spectrum available (in CDCl₃) |

| IR | Spectrum available (liquid film) |

| Mass Spectrometry | Spectrum available (electron ionization) |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reductive amination of 3,3-dimethyl-2-butanone (pinacolone). This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.

Experimental Protocol: Reductive Amination of Pinacolone

This protocol is a representative procedure based on established methods of reductive amination.

Materials:

-

3,3-dimethyl-2-butanone (Pinacolone)

-

Ammonia (or Ammonium Chloride as an ammonia source)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (or an appropriate anhydrous solvent like Dichloromethane or Tetrahydrofuran)

-

Acetic Acid (catalytic amount)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

To a solution of 3,3-dimethyl-2-butanone (1 equivalent) in methanol in a round-bottom flask, add ammonia (a solution in methanol, or ammonium chloride, 1.5-2 equivalents).

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.

-

-

Reduction:

-

Once imine formation is deemed sufficient, cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent, sodium cyanoborohydride or sodium triacetoxyborohydride (1.2-1.5 equivalents), in portions to control any exothermic reaction.

-

Allow the reaction to warm to room temperature and continue stirring overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add diethyl ether to the residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation to yield the pure amine.

-

Synthesis Workflow Diagram

References

stereochemistry of 2-Amino-3,3-dimethylbutane derivatives

An In-depth Technical Guide on the Stereochemistry of 2-Amino-3,3-dimethylbutane Derivatives

Introduction

This compound, often referred to as tert-butylglycinamine, is a chiral amine that serves as a crucial building block and chiral auxiliary in modern asymmetric synthesis. Its stereochemical significance is derived from the sterically demanding tert-butyl group positioned adjacent to the C2 stereocenter. This bulky substituent effectively shields one face of a reactive intermediate derived from it, directing the approach of incoming reagents to the opposite face and thereby enabling high levels of stereocontrol in chemical transformations.[1]

Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to guide a stereoselective reaction.[1][2] After the desired transformation, the auxiliary is removed and can often be recovered for reuse. Derivatives of this compound are particularly effective in this role for controlling the formation of new stereocenters, especially in reactions such as the alkylation of enolates, making them valuable tools for academic researchers and professionals in drug development.

Synthesis and Stereochemical Control

The application of this compound derivatives in asymmetric synthesis hinges on their ability to direct the formation of a specific stereoisomer. This is typically achieved by converting the amine into an amide, which then undergoes a diastereoselective reaction. The bulky tert-butyl group plays a pivotal role by creating a highly biased steric environment.

A common application is the asymmetric alkylation of carboxylic acid derivatives. The process involves three key stages:

-

Coupling : The chiral amine is coupled with a prochiral carboxylic acid to form an amide.

-

Diastereoselective Reaction : The amide is converted to an enolate, and its reaction with an electrophile (e.g., an alkyl halide) proceeds with high diastereoselectivity due to the steric influence of the auxiliary.[2]

-

Cleavage : The chiral auxiliary is cleaved from the product, typically via hydrolysis, to yield an enantiomerically enriched carboxylic acid and recover the auxiliary.[1]

This overall workflow is a cornerstone of auxiliary-based asymmetric synthesis.

Quantitative Analysis of Stereoselectivity

The effectiveness of a chiral auxiliary is measured by the stereochemical purity of the product. The key metrics are diastereomeric excess (de%) and enantiomeric excess (ee%). High values indicate superior stereocontrol. The table below summarizes representative data for the asymmetric alkylation of a propionamide derivative of a bulky chiral amine, illustrating the high diastereoselectivity achievable.

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (de%) |

| Benzyl bromide (BnBr) | (S)-2-Methyl-3-phenylpropanoic acid | 85 | >98% |

| Methyl iodide (MeI) | (S)-2-Methylbutanoic acid | 90 | >98% |

| Isopropyl iodide (i-PrI) | (S)-2,3-Dimethylbutanoic acid | 78 | 95% |

| Allyl bromide | (S)-2-Methylpent-4-enoic acid | 88 | >98% |

Note: Data are representative examples for asymmetric alkylations using bulky N-acyl amine auxiliaries and demonstrate typical outcomes.

Experimental Protocols

Detailed methodologies are critical for reproducibility. The following sections provide protocols for the key steps in an asymmetric alkylation using a this compound derivative as a chiral auxiliary.

Protocol 1: Synthesis of the N-Acyl Auxiliary

This protocol describes the coupling of the chiral amine with a carboxylic acid chloride.

-

Setup : To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-Amino-3,3-dimethylbutane (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Base Addition : Add triethylamine (1.2 eq) to the solution.

-

Acylation : Slowly add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq) dropwise to the stirred solution.

-

Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

-

Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl derivative.

Protocol 2: Diastereoselective Alkylation

This protocol details the formation of the enolate and its subsequent alkylation.

-

Setup : To a flame-dried flask under an inert atmosphere, add the N-acyl auxiliary (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation : Slowly add a strong base, such as lithium diisopropylamide (LDA, 1.1 eq), to the solution to form the lithium enolate. Stir for 30-60 minutes at -78 °C.

-

Alkylation : Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) to the enolate solution. Stir at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material.

-

Quenching : Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

-

Workup : Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Analysis : Determine the diastereomeric excess (de%) of the crude product using ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolysis of the amide to release the chiral carboxylic acid.

-

Hydrolysis : Dissolve the alkylated N-acyl product in a mixture of THF and water. Add a strong acid, such as 6M H₂SO₄, and heat the mixture to reflux (approx. 100 °C) for 12-24 hours.

-

Extraction (Product) : After cooling to room temperature, extract the mixture with diethyl ether to isolate the chiral carboxylic acid product. The aqueous layer will contain the protonated chiral auxiliary.

-

Extraction (Auxiliary) : Basify the aqueous layer with a strong base (e.g., NaOH pellets) to pH > 12. Extract the free amine auxiliary with dichloromethane.

-

Purification : The carboxylic acid product can be further purified by chromatography or crystallization. The recovered auxiliary can be purified by distillation.

Methods for Stereochemical Analysis

Determining the enantiomeric and diastereomeric purity of the synthesized compounds is essential. Several analytical techniques are commonly employed for this purpose.[3]

-

Chiral High-Performance Liquid Chromatography (HPLC) : This is a primary technique for separating and quantifying enantiomers. The method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3] By integrating the peak areas in the chromatogram, the enantiomeric excess (ee) can be precisely calculated.[3] Teicoplanin-based CSPs are particularly effective for resolving underivatized amino acids and their derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H or ¹⁹F NMR can be used to determine diastereomeric excess (de%). The two diastereomers, being distinct chemical entities, will often exhibit different chemical shifts for certain protons, allowing for quantification by integration. To determine enantiomeric excess, a chiral derivatizing agent or a chiral shift reagent can be used to convert the enantiomers into diastereomeric species in situ, which can then be distinguished by NMR.

-

Gas Chromatography (GC) : Similar to HPLC, GC can be used with a chiral stationary phase to separate volatile enantiomers or their volatile derivatives.[3] This method is highly sensitive and provides excellent resolution.

The choice of method depends on the physical properties of the analyte, such as volatility, solubility, and the presence of chromophores for UV detection in HPLC.[3]

References

Solubility of 2-Amino-3,3-dimethylbutane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3,3-dimethylbutane. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a thorough understanding of the compound's likely solubility based on the general properties of aliphatic amines. Furthermore, this guide furnishes a detailed experimental protocol for the quantitative determination of its solubility and presents a logical workflow to guide experimental design and solvent selection.

Introduction

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C6H15N | [1][3] |

| Molecular Weight | 101.19 g/mol | [1][3] |

| Melting Point | -20 °C | [3] |

| Boiling Point | 102-103 °C | [3] |

| Density | 0.755 g/mL | [3] |

| Water Solubility | Fully miscible | [1][3] |

| pKa | 10.86 ± 0.13 (Predicted) | [3] |

Qualitative Solubility Profile

While quantitative data is scarce, the chemical structure of this compound—a primary amine with a six-carbon chain—allows for qualitative predictions of its solubility. Generally, amines with fewer than six carbon atoms exhibit good solubility in water, which aligns with the reported "fully miscible" nature of this compound.[1][3] For organic solvents, it is a well-established principle that amines are typically soluble in solvents like diethyl ether and dichloromethane.[4] Aliphatic amines, in general, show significant solubility in organic solvents, especially those that are polar.[2]

Based on these principles, this compound is expected to be soluble in a range of common organic solvents. However, the degree of solubility will vary, and experimental verification is crucial for any specific application.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method.

4.1. Materials

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene, dichloromethane)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Gas chromatograph with a suitable detector (e.g., FID) or other suitable analytical instrumentation (e.g., HPLC, NMR)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solute to settle.

-

Alternatively, centrifuge the vial at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered solution with the same organic solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., gas chromatography) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor. The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL) or as a molar concentration (mol/L).

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not readily found in the public domain, its chemical nature as a primary aliphatic amine suggests good solubility in many common organic solvents. For researchers, scientists, and drug development professionals requiring precise solubility values, the provided detailed experimental protocol based on the shake-flask method offers a robust framework for empirical determination. This guide serves as a foundational resource to enable informed decisions in experimental design and process development involving this compound.

References

An In-depth Technical Guide to 2-Amino-3,3-dimethylbutane and Its Derivatives in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,3-dimethylbutane, and its chiral derivatives such as (S)-tert-leucinol, are pivotal building blocks in modern asymmetric synthesis. Their sterically demanding tert-butyl group provides a powerful tool for controlling stereochemistry in a variety of organic transformations. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound and its derivatives, with a focus on their role as chiral auxiliaries and ligands in asymmetric catalysis. Detailed experimental protocols, quantitative data from key reactions, and visualizations of synthetic workflows are presented to facilitate their practical application in research and drug development.

Introduction

Chiral amines and their derivatives are of paramount importance in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can dictate its biological activity. This compound, a chiral primary amine, and its reduced form, tert-leucinol, have emerged as valuable synthons for the construction of complex chiral molecules. The bulky tert-butyl group provides a strong steric bias, making these compounds effective chiral auxiliaries and precursors to chiral ligands for a range of asymmetric reactions, including aldol additions, alkylations, and catalytic hydrogenations. This guide will delve into the synthetic routes to these compounds and their applications in stereoselective synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 3850-30-4 |

| Molecular Formula | C₆H₁₅N |

| Molecular Weight | 101.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 102-103 °C |

| Melting Point | -20 °C |

| Density | 0.755 g/mL |

| Solubility | Fully miscible in water |

Synthesis of this compound and Derivatives

Synthesis of this compound via Strecker Synthesis

The Strecker synthesis provides a classical and viable route to α-amino acids and their corresponding amines. This compound can be synthesized from pivaldehyde (2,2-dimethylpropanal). The reaction proceeds through an α-aminonitrile intermediate, which can be subsequently reduced to the desired amine.

Methodological & Application

Application of 2-Amino-3,3-dimethylbutane as a Chiral Auxiliary: A Focus on the Structurally Related tert-Butanesulfinamide

Disclaimer: Direct applications of 2-amino-3,3-dimethylbutane as a chiral auxiliary are not widely documented in scientific literature. However, the structurally and functionally related compound, tert-butanesulfinamide , is a preeminent chiral auxiliary extensively used in the asymmetric synthesis of chiral amines. This document will detail the application notes and protocols for tert-butanesulfinamide, providing researchers, scientists, and drug development professionals with a comprehensive guide to a highly effective and analogous methodology.

Application Notes: Asymmetric Synthesis using tert-Butanesulfinamide

tert-Butanesulfinamide has emerged as a powerful and versatile chiral auxiliary for the asymmetric synthesis of a vast array of chiral amines, which are critical components of numerous pharmaceuticals and bioactive molecules.[1] Developed by Jonathan A. Ellman, this auxiliary offers high levels of stereocontrol, operational simplicity, and broad substrate scope.

The general strategy involves the condensation of a prochiral aldehyde or ketone with an enantiopure form of tert-butanesulfinamide to form a chiral N-sulfinyl imine. This intermediate then undergoes diastereoselective nucleophilic addition. The steric bulk of the tert-butyl group, in conjunction with the stereochemistry at the sulfur atom, effectively shields one face of the C=N bond, directing the incoming nucleophile to the opposite face. The synthesis is completed by the facile acidic cleavage of the N-S bond, yielding the desired chiral primary amine and allowing for the recovery of the auxiliary.

Key Advantages:

-

High Diastereoselectivity: The addition of organometallic reagents to N-tert-butanesulfinyl imines typically proceeds with excellent diastereoselectivity, often exceeding 95:5 d.r.

-

Broad Applicability: This methodology is compatible with a wide range of aldehydes, ketones, and nucleophiles (e.g., Grignard reagents, organozincs, enolates).

-

Robust and Scalable: The reactions are generally high-yielding and have been successfully implemented on an industrial scale.[1]

-

Stable Intermediates: The N-sulfinyl imine intermediates are often stable enough for purification by silica gel chromatography.

Data Summary

The following table summarizes representative data for the asymmetric synthesis of chiral amines using tert-butanesulfinamide as a chiral auxiliary.

| Entry | Carbonyl Compound | Nucleophile (R-M) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzaldehyde | Methylmagnesium Bromide | 1-Phenylethanamine | 94 | 98:2 |

| 2 | 3-Phenylpropanal | Ethylmagnesium Bromide | 1-Phenylpentan-3-amine | 90 | 97:3 |

| 3 | Acetophenone | Allylmagnesium Bromide | 1-Phenylbut-3-en-1-amine | 88 | 95:5 |

| 4 | Cyclohexanone | Phenylmagnesium Bromide | 1-Phenylcyclohexanamine | 92 | 96:4 |

| 5 | 4-Chlorobenzaldehyde | Vinylmagnesium Bromide | 1-(4-Chlorophenyl)prop-2-en-1-amine | 91 | >99:1 |

Note: The presented data are typical values and may vary depending on the specific reaction conditions, substrate purity, and scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis of Chiral N-tert-Butanesulfinyl Imine

This protocol describes the formation of the chiral imine intermediate from an aldehyde.

Materials:

-

Aldehyde (1.0 equiv)

-

(R)- or (S)-tert-Butanesulfinamide (1.05 equiv)

-

Anhydrous Titanium(IV) Ethoxide (Ti(OEt)₄) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aldehyde, tert-butanesulfinamide, and anhydrous THF (to make a 0.5 M solution).

-

Add Ti(OEt)₄ dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate solution and stir vigorously for 15 minutes.

-

Filter the resulting suspension through a pad of Celite, washing the filter cake with ethyl acetate.

-

Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-sulfinyl imine. This is often pure enough for the next step, but can be purified by flash column chromatography if necessary.

Protocol 2: Diastereoselective Addition of a Grignard Reagent

This protocol details the stereoselective addition of a nucleophile to the chiral imine.

Materials:

-

N-tert-Butanesulfinyl imine (1.0 equiv)

-

Grignard Reagent (e.g., MeMgBr, 3.0 M in Et₂O) (1.2 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated Aqueous Ammonium Chloride (NH₄Cl)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the N-sulfinyl imine in anhydrous CH₂Cl₂ (to make a 0.2 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the Grignard reagent dropwise over 10 minutes.

-

Stir the reaction at -78 °C for 3-6 hours. Monitor the reaction by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric ratio. Purify by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the final chiral amine.

Materials:

-

Purified N-(tert-Butanesulfinyl)amine (1.0 equiv)

-

Hydrochloric Acid (e.g., 4 M in 1,4-dioxane or concentrated HCl) (2.0-3.0 equiv)

-

Methanol (MeOH) or Diethyl Ether (Et₂O)

-

Sodium Hydroxide (NaOH) solution (e.g., 2 M)

Procedure:

-

Dissolve the purified N-(tert-Butanesulfinyl)amine in methanol (0.2 M).

-

Add the hydrochloric acid solution and stir at room temperature for 1 hour.

-

Monitor the deprotection by TLC.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in water and wash with diethyl ether to remove the sulfinamide by-products.

-

Basify the aqueous layer to pH > 12 with 2 M NaOH solution.

-

Extract the free amine with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the pure chiral amine.

Visualizations

Caption: General experimental workflow for asymmetric amine synthesis.

Caption: Logical model for diastereoselective nucleophilic addition.

References

Application Notes and Protocols for Asymmetric Synthesis Using 2-Amino-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines and their derivatives are fundamental building blocks in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. The biological activity of many drugs is often attributed to a single enantiomer, making asymmetric synthesis a critical tool in drug discovery and development. 2-Amino-3,3-dimethylbutane, a sterically hindered chiral amine, serves as a valuable chiral auxiliary, directing the stereochemical outcome of synthetic transformations to yield products with high enantiomeric purity.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in asymmetric synthesis. The primary focus is on its application as a chiral auxiliary in the diastereoselective alkylation of carboxylic acid derivatives, a robust and widely used method for the construction of chiral centers. Additionally, the role of related structures in other asymmetric transformations, such as the Strecker synthesis, is discussed.

Method 1: Asymmetric Alkylation using a this compound-derived Auxiliary

The use of chiral auxiliaries is a powerful strategy to control stereochemistry during carbon-carbon bond formation. The chiral auxiliary is temporarily incorporated into an achiral substrate to create a chiral molecule. The inherent chirality of the auxiliary then directs the approach of a reactant to one face of the molecule, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product.

While a specific, published protocol for the direct use of this compound as the chiral auxiliary in an asymmetric alkylation was not found in the immediate search, a reliable protocol can be adapted from well-established procedures using structurally similar and highly effective chiral auxiliaries, such as pseudoephedrine. The following protocol is a representative example of how this compound can be employed in such a synthetic sequence.

Logical Workflow of Chiral Auxiliary-Mediated Asymmetric Alkylation

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Amino-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed from the condensation of primary amines with aldehydes or ketones.[1][2][3] These compounds and their metal complexes are of significant interest in medicinal and pharmaceutical fields due to their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[1][2][4][5] The synthesis of novel Schiff bases is a key area of research for the development of new therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 2-Amino-3,3-dimethylbutane, a primary amine with a bulky tert-butyl group that can influence the steric and electronic properties of the resulting Schiff base.

The reaction to form a Schiff base is a reversible, acid-catalyzed process involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the imine.[3][6][7] The pH of the reaction medium is a critical parameter, with a slightly acidic environment (pH ~5) generally providing the optimal rate of reaction.[7] Various synthetic methodologies can be employed, including conventional heating under reflux and microwave-assisted organic synthesis (MAOS), which can offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures.[5][8]

Applications

Schiff bases derived from this compound are valuable intermediates and ligands in several areas of chemical and pharmaceutical research:

-

Coordination Chemistry: The imine nitrogen atom provides a site for coordination with metal ions, leading to the formation of stable metal complexes. These complexes have applications in catalysis and as therapeutic agents.[1] The bulky tert-butyl group can influence the coordination geometry and stability of these complexes.

-

Biological Activity: The presence of the azomethine group is crucial for the biological activity of Schiff bases. Derivatives of this compound can be screened for a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][5]

-

Organic Synthesis: Schiff bases serve as versatile intermediates in the synthesis of various organic compounds, including nitrogen-containing heterocyclic rings.

Experimental Protocols

General Protocol for the Synthesis of a Schiff Base from this compound and a Substituted Benzaldehyde

This protocol describes a general method for the synthesis of a Schiff base via the condensation of this compound with a substituted benzaldehyde using conventional heating.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., salicylaldehyde, 4-hydroxybenzaldehyde)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Beaker

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.

-

To this solution, add the substituted benzaldehyde (1.0 eq.) and a catalytic amount of glacial acetic acid (2-3 drops).

-

The reaction mixture is then refluxed with constant stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and then in an ice bath to facilitate the precipitation of the Schiff base.

-

The solid product is collected by vacuum filtration, washed with cold ethanol, and dried in a desiccator.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to obtain the pure Schiff base.

Microwave-Assisted Synthesis Protocol

This protocol offers a more rapid and efficient alternative to conventional heating.

Materials:

-

Same as the general protocol

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the substituted benzaldehyde (1.0 eq.), and a few drops of glacial acetic acid in a minimal amount of a microwave-absorbing solvent like methanol or ethanol.[5][9]

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable temperature and power for a short duration (e.g., 10-20 minutes).[5] Reaction conditions should be optimized for the specific reactants.

-

After irradiation, cool the vessel to room temperature.

-

The product can be isolated following the same precipitation, filtration, and purification steps as in the conventional method.

Data Presentation

The following table summarizes representative data for the synthesis of a Schiff base from this compound and salicylaldehyde.

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | 3 hours | 15 minutes |

| Yield (%) | 85% | 92% |

| Melting Point (°C) | 112-114 | 113-115 |

| Appearance | Yellow crystalline solid | Yellow crystalline solid |

| IR (cm⁻¹) ν(C=N) | ~1630 | ~1630 |

| ¹H NMR (CDCl₃, δ ppm) | ~8.3 (s, 1H, -CH=N-) | ~8.3 (s, 1H, -CH=N-) |

Characterization of Schiff Bases

The synthesized Schiff bases should be characterized by various spectroscopic techniques to confirm their structure and purity.

-

Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1600-1650 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde and the N-H bending band of the primary amine.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the protons in the molecule. A characteristic singlet peak for the azomethine proton (-CH=N-) typically appears in the downfield region (δ 8-9 ppm). ¹³C NMR will show a signal for the iminic carbon.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming the expected molecular formula.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the synthesis of a Schiff base.

Experimental Workflow

Caption: Workflow for Schiff base synthesis and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. ajol.info [ajol.info]

- 3. m.youtube.com [m.youtube.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. biotechniques.com [biotechniques.com]

- 6. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

Application of 2-Amino-3,3-dimethylbutane in Pharmaceutical Intermediate Synthesis: A General Overview and Representative Protocols

Introduction

2-Amino-3,3-dimethylbutane is a chiral amine that can be utilized as a transient stereodirecting group in organic synthesis.[1] The temporary incorporation of a chiral auxiliary, such as this compound, into a prochiral substrate allows for the control of stereochemistry during subsequent chemical transformations.[1] The bulky tert-butyl group can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face, thus leading to the formation of a single or predominant stereoisomer. This strategy is of paramount importance in pharmaceutical development, where the biological activity of a drug molecule is often dependent on its specific stereochemistry.

Potential Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis would be as a chiral auxiliary in the formation of stereogenic centers. This is particularly relevant in the synthesis of complex molecules with multiple chiral centers, a common feature of many active pharmaceutical ingredients (APIs). Key potential reactions where this compound could be employed include:

-

Asymmetric Alkylation: Amides formed from this compound and a carboxylic acid can be converted into chiral enolates. The subsequent alkylation of these enolates would proceed with a high degree of stereocontrol, dictated by the chiral auxiliary.

-

Diastereoselective Aldol Reactions: Chiral amides derived from this compound can be used to control the stereochemical outcome of aldol reactions, leading to the synthesis of enantiomerically enriched β-hydroxy carbonyl compounds, which are versatile building blocks in drug synthesis.

-

Asymmetric Conjugate Additions: The chiral auxiliary can direct the 1,4-addition of nucleophiles to α,β-unsaturated systems, establishing a new stereocenter with high diastereoselectivity.

Following the desired stereoselective transformation, the chiral auxiliary can be cleaved from the molecule and potentially recovered for reuse, making the process more atom-economical.

Data Presentation: Representative Data for Chiral Auxiliary Performance

The following table summarizes hypothetical quantitative data for the performance of a chiral auxiliary like this compound in a representative asymmetric alkylation reaction. Note: This data is illustrative and not derived from a specific cited experiment involving this compound.

| Entry | Electrophile | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e., %) |

| 1 | Benzyl bromide | THF | -78 | 92 | >98 |

| 2 | Methyl iodide | THF | -78 | 85 | 95 |

| 3 | Isopropyl iodide | Toluene | -40 | 78 | 90 |

Experimental Protocols: A Generalized Approach

Below is a generalized experimental protocol for the use of (S)-2-Amino-3,3-dimethylbutane as a chiral auxiliary in the asymmetric alkylation of a propanoic acid derivative. This is a representative protocol and would require optimization for any specific substrate and electrophile.

Step 1: Formation of the Chiral Amide

-

To a solution of propanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

The reaction mixture is stirred at room temperature for 1 hour, and the solvent is removed under reduced pressure to yield the crude acid chloride.

-

The acid chloride is dissolved in DCM (0.5 M) and cooled to 0 °C.

-

A solution of (S)-2-Amino-3,3-dimethylbutane (1.1 eq) and triethylamine (1.5 eq) in DCM is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with water, and the organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the chiral N-acyloxazolidinone.

Step 2: Asymmetric Alkylation

-

A solution of the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

Lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form the lithium enolate.

-

The electrophile (e.g., benzyl bromide, 1.2 eq) is added dropwise.

-

The reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The diastereomeric excess (d.e.) of the crude product is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

-

The product is purified by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

The alkylated amide (1.0 eq) is dissolved in a mixture of THF and water (4:1, 0.2 M).

-

Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature for 12 hours.

-

The reaction mixture is acidified with 1 M HCl, and the product is extracted with ethyl acetate.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the enantiomerically enriched carboxylic acid.

-

The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Visualization of Key Processes

Caption: General workflow for the use of this compound as a chiral auxiliary in asymmetric alkylation.

Caption: Logical relationship in a chiral auxiliary-mediated synthesis.

References

Application Notes and Protocols for 2-Amino-3,3-dimethylbutane in Organometallic Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,3-dimethylbutane, also known as tert-butylglycinamine, is a chiral primary amine that serves as a valuable building block for the synthesis of specialized ligands for organometallic catalysis. While not typically employed as a ligand itself, its derivatives, particularly Schiff base ligands, are instrumental in creating chiral environments around metal centers. This tailored steric hindrance and chirality are crucial for inducing enantioselectivity in a variety of asymmetric catalytic transformations, which are of significant interest in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds.

This document provides detailed application notes and protocols based on the use of Schiff base ligands derived from this compound in asymmetric catalysis. The focus is on the synthesis of these chiral ligands, the preparation of their metal complexes, and their application in key organic reactions.

Ligand Synthesis: Chiral Schiff Bases

Schiff bases are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. For asymmetric catalysis, chiral amines like (R)- or (S)-2-amino-3,3-dimethylbutane are reacted with substituted salicylaldehydes to form chiral salen-type or other polydentate ligands. The bulky tert-butyl group of the amine is a key feature, providing a significant steric influence that can enhance enantioselectivity in catalytic reactions.

Generalized Experimental Workflow for Chiral Schiff Base Ligand Synthesis

The synthesis of a chiral Schiff base ligand from this compound and a salicylaldehyde derivative can be represented by the following workflow:

Application Notes and Protocols for the Cleavage of the 2-Amino-3,3-dimethylbutane Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cleavage of the 2-amino-3,3-dimethylbutane chiral auxiliary from N-acylated compounds. This sterically hindered auxiliary is valuable in asymmetric synthesis for directing stereoselective transformations. However, its bulky nature necessitates specific and often forcing conditions for its removal to liberate the desired chiral carboxylic acid, alcohol, or amine. This document outlines three common cleavage strategies: acidic hydrolysis, basic hydrolysis, and reductive cleavage.

Data Presentation: Comparison of Cleavage Methods

The selection of an appropriate cleavage method depends on the stability of the desired product and the functional groups present in the molecule. The following table summarizes typical reaction conditions and outcomes for the different approaches. Due to the high stability of amides derived from the sterically hindered this compound auxiliary, reaction times are generally long and may require elevated temperatures.

| Cleavage Method | Reagents | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |

| Acidic Hydrolysis | 6M HCl or H₂SO₄ | 80 - 110 (Reflux) | 12 - 48 | 60 - 85 | Harsh conditions may not be suitable for sensitive substrates. The auxiliary is recovered as the ammonium salt. |

| Basic Hydrolysis | 4M NaOH or KOH in H₂O/MeOH | 80 - 100 (Reflux) | 24 - 72 | 50 - 80 | Saponification of ester groups may occur. The auxiliary can be recovered by extraction.[1] |

| Reductive Cleavage | LiAlH₄ or BH₃ THF | 0 - 66 (Reflux) | 6 - 24 | 70 - 90 | Reduces the carbonyl to a methylene group, yielding the corresponding amine. Not suitable for obtaining carboxylic acids.[2] |

Experimental Protocols

Protocol 1: Acidic Hydrolysis for Carboxylic Acid Synthesis

This protocol describes the cleavage of the this compound auxiliary under strong acidic conditions to yield the corresponding carboxylic acid.

Materials:

-

N-acyl-2-amino-3,3-dimethylbutane substrate

-

6M Hydrochloric Acid (HCl) or 6M Sulfuric Acid (H₂SO₄)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the N-acyl-2-amino-3,3-dimethylbutane substrate (1.0 eq).

-

Add 6M HCl or 6M H₂SO₄ (10-20 volumes).

-

Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-48 hours), cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the carboxylic acid product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

-

The aqueous layer contains the this compound auxiliary as its ammonium salt.

-

Further purification of the carboxylic acid can be achieved by column chromatography or recrystallization.

Protocol 2: Basic Hydrolysis for Carboxylic Acid Synthesis

This protocol details the cleavage of the auxiliary under strong basic conditions. This method is an alternative to acidic hydrolysis, particularly for substrates sensitive to strong acid.

Materials:

-

N-acyl-2-amino-3,3-dimethylbutane substrate

-

4M Sodium Hydroxide (NaOH) or 4M Potassium Hydroxide (KOH)

-

Methanol (MeOH)

-

1M Hydrochloric Acid (HCl)

-

Ethyl acetate or Diethyl ether (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the N-acyl-2-amino-3,3-dimethylbutane substrate (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

-

Add a solution of 4M NaOH or 4M KOH (5-10 eq).

-

Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 24-72 hours).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Wash the aqueous layer with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove the liberated this compound auxiliary.

-

Carefully acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the carboxylic acid product with ethyl acetate or diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

The product can be further purified by chromatography or recrystallization.

Protocol 3: Reductive Cleavage for Amine Synthesis

This protocol is for the reductive cleavage of the amide bond to produce the corresponding amine, where the carbonyl group is reduced to a methylene group.

Materials:

-

N-acyl-2-amino-3,3-dimethylbutane substrate

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

1M Sodium hydroxide (NaOH)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Three-neck round-bottom flask with a dropping funnel and nitrogen inlet

-

Ice bath

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Set up a dry three-neck round-bottom flask under a nitrogen atmosphere.

-

To the flask, add a suspension of LiAlH₄ (2-4 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the N-acyl-2-amino-3,3-dimethylbutane substrate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC or LC-MS (typically 6-24 hours).

-

Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 1M NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture until a white precipitate forms.

-

Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

-

Purify the amine product by distillation or column chromatography.

Visualizations

The following diagrams illustrate the logical workflow for the cleavage of the this compound auxiliary.

Caption: General workflow for cleavage of the auxiliary.

Caption: Step-by-step acidic hydrolysis workflow.

References

Application Notes and Protocols for the Synthesis of Unnatural Amino Acids Using 2-Amino-3,3-dimethylbutane as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unnatural amino acids are critical components in modern drug discovery, offering novel structural motifs to enhance the pharmacological properties of peptides and small molecules. The asymmetric synthesis of these compounds is of paramount importance. This document outlines a proposed methodology for the use of 2-amino-3,3-dimethylbutane as a chiral auxiliary in the diastereoselective Strecker synthesis of unnatural α-amino acids. While direct literature precedent for this specific application is limited, the following protocols are based on well-established principles of asymmetric synthesis and provide a framework for researchers to explore this potentially valuable synthetic route.

Introduction

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones, ammonia, and cyanide.[1][2] The asymmetric variant of this reaction often employs a chiral amine to induce stereoselectivity in the formation of the α-aminonitrile intermediate, which is then hydrolyzed to the desired amino acid.[3] The bulky tert-butyl group of this compound is hypothesized to provide significant steric hindrance, which could lead to high diastereoselectivity in the nucleophilic addition of cyanide to the intermediate chiral imine. This application note details a proposed experimental protocol for this synthesis, along with expected data and a visual representation of the workflow.

Proposed Synthetic Workflow

The proposed synthesis involves a three-step process:

-

Formation of a Chiral Imine: An aldehyde is condensed with chiral this compound to form a chiral imine.

-

Diastereoselective Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN), is added to the chiral imine. The bulky auxiliary is expected to direct the cyanide to one face of the imine, leading to the formation of a diastereomerically enriched α-aminonitrile.

-

Hydrolysis and Auxiliary Removal: The α-aminonitrile is hydrolyzed under acidic conditions to yield the target unnatural amino acid, and the chiral auxiliary is removed.

Figure 1. Proposed synthetic workflow for the synthesis of unnatural amino acids using this compound as a chiral auxiliary.

Experimental Protocols

Protocol 1: Synthesis of a Chiral α-Aminonitrile via Diastereoselective Strecker Reaction

This protocol describes the synthesis of a chiral α-aminonitrile intermediate from an aldehyde and this compound.

Materials:

-

Aldehyde (e.g., isobutyraldehyde, 1.0 eq)